N-[(3S,5R)-5-Hydroxyhex-1-yn-3-yl]-4-methylbenzene-1-sulfonamide
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Overview
Description
N-[(3S,5R)-5-Hydroxyhex-1-yn-3-yl]-4-methylbenzene-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydroxyhexynyl group attached to a sulfonamide moiety, which contributes to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,5R)-5-Hydroxyhex-1-yn-3-yl]-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the coupling of a hydroxyhexynyl precursor with a sulfonamide derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process might include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3S,5R)-5-Hydroxyhex-1-yn-3-yl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the alkyne group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Scientific Research Applications
N-[(3S,5R)-5-Hydroxyhex-1-yn-3-yl]-4-methylbenzene-1-sulfonamide has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3S,5R)-5-Hydroxyhex-1-yn-3-yl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The hydroxyhexynyl group can interact with enzymes or receptors, modulating their activity. The sulfonamide moiety may contribute to the compound’s binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl] (2-methylpyridin-3-yl)methanone
- N-[(3S,5R)-5-Hydroxyhex-1-yn-3-yl]-4-methylbenzenesulfonamide
Uniqueness
N-[(3S,5R)-5-Hydroxyhex-1-yn-3-yl]-4-methylbenzene-1-sulfonamide stands out due to its unique combination of a hydroxyhexynyl group and a sulfonamide moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
415915-75-2 |
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Molecular Formula |
C13H17NO3S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
N-[(3S,5R)-5-hydroxyhex-1-yn-3-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H17NO3S/c1-4-12(9-11(3)15)14-18(16,17)13-7-5-10(2)6-8-13/h1,5-8,11-12,14-15H,9H2,2-3H3/t11-,12-/m1/s1 |
InChI Key |
PSUHPOQZYLRONW-VXGBXAGGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C[C@@H](C)O)C#C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)O)C#C |
Origin of Product |
United States |
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